molecular formula C12H10N2O2 B15356490 N-(2-hydroxypyridin-3-yl)-benzamide

N-(2-hydroxypyridin-3-yl)-benzamide

Cat. No.: B15356490
M. Wt: 214.22 g/mol
InChI Key: GOEMCCUDXZYIFR-UHFFFAOYSA-N
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Description

N-(2-Hydroxypyridin-3-yl)-benzamide is a benzamide derivative featuring a pyridine ring substituted with a hydroxyl group at the 2-position and a benzamide group at the 3-position.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

N-(2-oxo-1H-pyridin-3-yl)benzamide

InChI

InChI=1S/C12H10N2O2/c15-11(9-5-2-1-3-6-9)14-10-7-4-8-13-12(10)16/h1-8H,(H,13,16)(H,14,15)

InChI Key

GOEMCCUDXZYIFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1H-pyridin-3-yl)benzamide typically involves the reaction of 2-oxo-1H-pyridin-3-ylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, helps to facilitate the reaction and improve the yield.

Industrial Production Methods: In an industrial setting, the production of N-(2-oxo-1H-pyridin-3-yl)benzamide may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-1H-pyridin-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of N-(2-oxo-1H-pyridin-3-yl)benzamide can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, N-(2-oxo-1H-pyridin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: N-(2-oxo-1H-pyridin-3-yl)benzamide has shown promise in medicinal applications. It may be used as a precursor for the synthesis of pharmaceuticals or as a therapeutic agent itself.

Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which N-(2-oxo-1H-pyridin-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Swapping hydroxyl and benzamide positions (e.g., 2-hydroxy vs. 3-hydroxy) alters hydrogen bonding and metal-coordination capabilities, impacting reactivity and biological activity .

Characterization Techniques

Common techniques across analogs include:

  • 1H/13C NMR : Confirms substitution patterns and purity .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC 1965367 for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
  • Elemental Analysis : Validates stoichiometry .

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